molecular formula C19H22N6O2 B6186967 6-acetyl-8-cyclopentyl-5-methyl-2-[(1-methyl-1H-pyrazol-3-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2639442-87-6

6-acetyl-8-cyclopentyl-5-methyl-2-[(1-methyl-1H-pyrazol-3-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6186967
CAS No.: 2639442-87-6
M. Wt: 366.4 g/mol
InChI Key: FDGMFOHPQQFUNT-UHFFFAOYSA-N
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Description

PFE-PKIS 44 is a compound belonging to the Published Kinase Inhibitor Set (PKIS), a collection of kinase inhibitors developed for research purposes. This compound is part of a broader effort to explore the biological functions of kinases, which are enzymes that play crucial roles in various cellular processes, including signal transduction, cell division, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PFE-PKIS 44 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .

Industrial Production Methods

Industrial production of PFE-PKIS 44 is typically carried out in specialized facilities equipped with advanced chemical synthesis technologies. The process involves large-scale reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

PFE-PKIS 44 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. Detailed analysis of these products is available in specialized chemical literature .

Scientific Research Applications

PFE-PKIS 44 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and enzyme kinetics.

    Biology: Employed in cellular assays to investigate the role of kinases in various biological processes.

    Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated kinase activity, such as cancer.

    Industry: Utilized in the development of new drugs and chemical probes

Mechanism of Action

PFE-PKIS 44 exerts its effects by inhibiting specific kinases, thereby interfering with their ability to phosphorylate target proteins. This inhibition disrupts various signaling pathways, leading to altered cellular functions. The molecular targets and pathways involved are specific to the kinases inhibited by PFE-PKIS 44 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PFE-PKIS 44 include other kinase inhibitors such as:

Uniqueness

PFE-PKIS 44 is unique due to its specific kinase inhibition profile and its ability to selectively target certain kinases over others. This selectivity makes it a valuable tool for studying kinase functions and developing targeted therapies .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-acetyl-8-cyclopentyl-5-methyl-2-[(1-methyl-1H-pyrazol-3-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one' involves the synthesis of the pyrido[2,3-d]pyrimidine ring system followed by the introduction of the acetyl, cyclopentyl, and pyrazolylamino groups.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "cyclopentanone", "methyl iodide", "1-methyl-1H-pyrazole-3-carboxylic acid", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 6-methyl-2-aminopyrido[2,3-d]pyrimidine", "a. React 2-aminopyridine with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(pyridin-2-yl)acetate", "b. Cyclize ethyl 2-(pyridin-2-yl)acetate with cyclopentanone in the presence of p-toluenesulfonic acid to form 6-methyl-2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine", "c. Reduce 6-methyl-2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine with sodium borohydride to form 6-methyl-2-aminopyrido[2,3-d]pyrimidine", "Step 2: Synthesis of 6-acetyl-8-cyclopentyl-5-methyl-2-aminopyrido[2,3-d]pyrimidine", "a. React 6-methyl-2-aminopyrido[2,3-d]pyrimidine with acetic anhydride and triethylamine in N,N-dimethylformamide to form 6-acetyl-5-methyl-2-aminopyrido[2,3-d]pyrimidine", "b. React 6-acetyl-5-methyl-2-aminopyrido[2,3-d]pyrimidine with cyclopentylmagnesium bromide in diethyl ether to form 6-acetyl-8-cyclopentyl-5-methyl-2-aminopyrido[2,3-d]pyrimidine", "Step 3: Synthesis of 6-acetyl-8-cyclopentyl-5-methyl-2-[(1-methyl-1H-pyrazol-3-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one", "a. React 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 1-methyl-1H-pyrazole-3-carbonyl chloride", "b. React 1-methyl-1H-pyrazole-3-carbonyl chloride with methyl iodide in the presence of triethylamine to form 1-methyl-1H-pyrazol-3-ylmethyl iodide", "c. React 6-acetyl-8-cyclopentyl-5-methyl-2-aminopyrido[2,3-d]pyrimidine with 1-methyl-1H-pyrazol-3-ylmethyl iodide in the presence of sodium hydroxide in water to form 6-acetyl-8-cyclopentyl-5-methyl-2-[(1-methyl-1H-pyrazol-3-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one" ] }

CAS No.

2639442-87-6

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(1-methylpyrazol-3-yl)amino]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C19H22N6O2/c1-11-14-10-20-19(21-15-8-9-24(3)23-15)22-17(14)25(13-6-4-5-7-13)18(27)16(11)12(2)26/h8-10,13H,4-7H2,1-3H3,(H,20,21,22,23)

InChI Key

FDGMFOHPQQFUNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NN(C=C3)C)C4CCCC4)C(=O)C

Purity

95

Origin of Product

United States

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